1,3,5,6-Tetrahydroxyxanthone
Overview
Description
1,3,5,6-Tetrahydroxyxanthone is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . It has been found to induce diuresis and saluresis in normotensive and hypertensive rats .
Synthesis Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis
The chemical formula of 1,3,5,6-Tetrahydroxyxanthone is C13H8O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis
1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone in H. androsaemum and C. erythraea .Physical And Chemical Properties Analysis
The exact mass of 1,3,5,6-Tetrahydroxyxanthone is 260.03 and its molecular weight is 260.201 .Scientific Research Applications
Angiotensin-I-Converting Enzyme Inhibition
1,3,5,6-Tetrahydroxyxanthone has demonstrated inhibitory activity against angiotensin-I-converting enzyme (ACE), which is vital in regulating blood pressure. This activity suggests potential applications in cardiovascular diseases. The mode of inhibition is competitive, and the presence of tetrahydroxy groups is essential for this activity (Chen, Lin, Lin, & Hsu, 1992).
Renal Protection and Diuretic Properties
In studies with normotensive and hypertensive rats, 1,3,5,6-tetrahydroxyxanthone showed significant diuretic effects, as well as renal protective properties. It increased urine volume and urinary sodium and potassium levels, while having a calcium-sparing effect. This compound also reduced monohydrate crystals in urine, indicating antiurolithic action (Mariano et al., 2021).
Antiplatelet Aggregation Effects
Tetrahydroxyxanthones, including 1,3,5,6-tetrahydroxyxanthone, have been found to exhibit potent anti-platelet aggregation effects. This suggests their potential use in preventing thrombotic diseases. The effects were especially pronounced in collagen-induced platelet aggregation (Lin, Liou, Ko, & Teng, 1992).
Antiviral Activity
1,3,5,6-Tetrahydroxyxanthone has shown a strong inhibitory effect on Moloney murine leukemia virus reverse transcriptase activity. This points to its potential as an antiviral agent, particularly in treatments targeting reverse transcriptase (Chang, Lin, & Lin, 1992).
Cardioprotective Effects
Studies indicate that 1,3,5,6-tetrahydroxyxanthone has cardioprotective effects against myocardial ischemia-reperfusion injury. It improves cardiac function, reduces creatine kinase release, and decreases inflammatory markers like TNF-α in myocardial tissues (Dai et al., 2004).
Endothelial Cell Protection
Research on endothelial cells suggests that 1,3,5,6-tetrahydroxyxanthone preserves endothelial cell integrity, particularly in the presence of oxidative stress. It inhibits monocyte adhesion to endothelial cells, reduces lactate dehydrogenase release, and decreases levels of inflammatory markers and endogenous nitric oxide synthase inhibitors (Jiang et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5,6-tetrahydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBJWKUMKKCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420484 | |
Record name | 1,3,5,6-tetrahydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetrahydroxyxanthone | |
CAS RN |
5084-31-1 | |
Record name | 1,3,5,6-tetrahydroxyxanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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